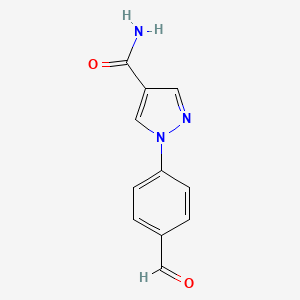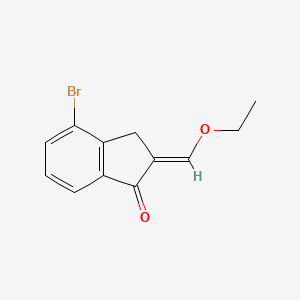![molecular formula C10H12N4 B13083177 11-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13083177.png)
11-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene is a complex organic compound with the molecular formula C10H12N4. This compound is characterized by its unique tricyclic structure, which includes multiple nitrogen atoms, making it a member of the azatricyclo family. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary nitrogen atoms. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the tricyclic structure.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced chemical synthesis equipment. The process involves precise control over reaction parameters to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
11-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
11-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.
Wirkmechanismus
The mechanism of action of 11-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate
- 11-(2-hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione
Uniqueness
11-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene is unique due to its specific methyl group at the 11th position and its tetraene structure. These features confer distinct chemical properties and reactivity, making it valuable for specific research applications that similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C10H12N4 |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
11-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,8,10,12-tetraene |
InChI |
InChI=1S/C10H12N4/c1-7-3-4-8-9(12-7)13-14-6-2-5-11-10(8)14/h3-4,11H,2,5-6H2,1H3 |
InChI-Schlüssel |
LSBCPOQICMMHGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=NN3CCCNC3=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



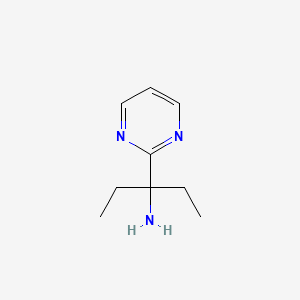

![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B13083126.png)
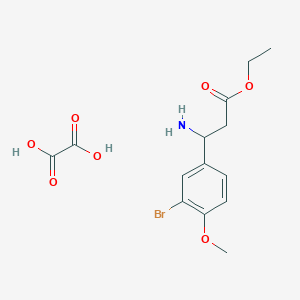
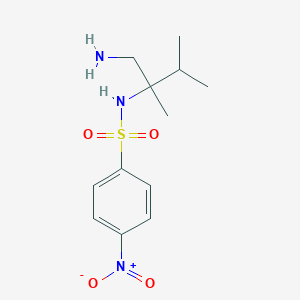
![1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene](/img/structure/B13083140.png)
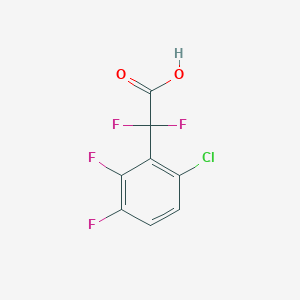
![2-Ethyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083156.png)

